molecular formula C7H4Br2O2 B110547 3,5-Dibromobenzoic acid CAS No. 618-58-6

3,5-Dibromobenzoic acid

Cat. No. B110547
CAS RN: 618-58-6
M. Wt: 279.91 g/mol
InChI Key: SFTFNJZWZHASAQ-UHFFFAOYSA-N
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Description

3,5-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. It is an important intermediate in organic synthesis, particularly in the preparation of dendritic polymers, as well as in the synthesis of various aromatic compounds.

Synthesis Analysis

The synthesis of 3,5-dibromobenzoic acid derivatives can be achieved through different methods. For instance, ethyl 3,5-dibromobenzoate, a related compound, can be synthesized from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination in an ethyl acetate medium, with a high yield of 94% under optimal conditions . Another related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, is synthesized using amino benzoic acid as a raw material through a three-step reaction involving bromination, diazo, and hydrolysis, achieving a high yield and purity .

Molecular Structure Analysis

The molecular structure of 3,5-dibromobenzoic acid derivatives can be complex and is often characterized using techniques such as IR, 1H NMR, and 13C NMR . The presence of bromine atoms in the structure can significantly influence the reactivity and properties of the molecule.

Chemical Reactions Analysis

3,5-Dibromobenzoic acid and its derivatives are versatile in chemical reactions. They can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions . Additionally, they can be transformed into other heterocycles or used in further elaboration through palladium-catalyze cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromobenzoic acid derivatives are influenced by the presence of bromine atoms and the carboxylic acid group. These properties are essential for their reactivity and the formation of supramolecular assemblies. For example, molecular recognition studies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds show that recognition is established through hydrogen bonds, and subtle differences in recognition patterns result in the formation of cyclic networks of different dimensions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : 3,5-Dibromobenzoic acid has been synthesized and characterized using various techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods help in understanding molecular geometry, intermolecular interactions, and electronic properties (Yıldırım et al., 2015).

Application in Polymer Synthesis

  • Preparation of Dendritic Polymers : Ethyl 3,5-dibromobenzoate, derived from 3,5-dibromobenzoic acid, serves as a raw material in the synthesis of dendritic polymers. This process involves diazotization and reductive deamination, indicating the acid's relevance in advanced polymer chemistry (Bi Yun-mei, 2011).

Thermodynamic and Physical Properties

  • Vapor Pressure and Enthalpy Studies : Research on 3,5-dibromobenzoic acid includes examining its vapor pressures and thermodynamic properties like enthalpies and Gibbs energies of sublimation. These studies are crucial for understanding the compound's behavior in different states (Vecchio & Brunetti, 2013).

Electrochemical Studies

  • Electrochemical Hydrodebromination Mechanism : 3,5-Dibromobenzoic acid's derivative, 2,5-dibromobenzoic acid, has been studied for its electrochemical hydrodebromination on silver electrodes. This reveals its potential in electrochemical reactions and transformations (meichao li, Bao, & Ma, 2011).

Supramolecular Chemistry

  • Supramolecular Assembly in Rare-Earth Complexes : The 3,5-dibromobenzoic acid plays a role in the formation of supramolecular structures in rare-earth complexes, showcasing its utility in creating intricate molecular assemblies (Herder, Walusiak, & Cahill, 2020).

Safety And Hazards

3,5-Dibromobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFNJZWZHASAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210800
Record name Benzoic acid, 3,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzoic acid

CAS RN

618-58-6
Record name 3,5-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-
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Record name Benzoic acid, 3,5-dibromo-
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Record name 3,5-Dibromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
S Vecchio, B Brunetti - Fluid Phase Equilibria, 2013 - Elsevier
The vapor pressures of solid and liquid 2,5- and 3,5-dibromobenzoic acids were determined by torsion–effusion and thermogravimetry (under both isothermal and non-isothermal …
Number of citations: 15 www.sciencedirect.com
CR Morgan, HA Hoffman… - Journal of the American …, 1953 - ACS Publications
Synthesis of 3,5-Dibromophenylsilanes Page 1 4602 Notes Vol. OH /.CH2-Ox units of XI - -CH2—CH j>CH—O- —CH2—CHCH2CH2—CH HO- —and/or XII— 'XCH2—CH/ - ch/ xo- - …
Number of citations: 4 pubs.acs.org
MH Yıldırım, H Paşaoğlu, HY Odabaşoğlu… - … Acta Part A: Molecular …, 2015 - Elsevier
The benzoic acid compounds 2-amino-3,5-dibromobenzoic acid (2A35Br) and 2-amino-3,5-diiodobenzoic (2A35I) acid have been synthesized and characterized by single-crystal X-ray …
Number of citations: 5 www.sciencedirect.com
C Heiss, E Marzi, M Schlosser - European Journal of Organic …, 2003 - Wiley Online Library
A systematic comparison between 1,3‐difluorobenzene, 1,3‐dichlorobenzene, and 1,3‐dibromobenzene did not reveal major differences in their behavior towards strong bases such as …
G Zhu-Qing, L Hong-Jin, G Jin-Zhong - Chinese Journal of Inorganic …, 2014 - hero.epa.gov
Two coordination polymers, namely [M-3 (3, 5-Br2BC)(6)(py)](n)(M= Cd, 1; Mn, 2), have been constructed hydrothermally using 3, 5-HBr2BC (3, 5-HBr2BC= 3, 5-dibromobenzoic acid), …
Number of citations: 4 hero.epa.gov
ZQ Gao, HJ Li, JZ Gu, ZQ Gao - 2015 - ir.lzu.edu.cn
兰州大学机构知识库(兰州大学机构库): Syntheses, Crystal Structures and Luminescent and Magnetic Properties of Cerium(III) and Zinc(II) Coordination Compounds Constructed from 3,5-…
Number of citations: 3 ir.lzu.edu.cn
CW Huffman, EM Godar… - Journal of Agricultural and …, 1967 - ACS Publications
Thirty-four substituted benzoic acid derivatives were applied to tomato and Pinto bean foliage. Among the group of trihalogen-substituted derivatives evaluated, the 2, 3, 5-substituted …
Number of citations: 10 pubs.acs.org
M Muccini, AC Layton, GS Sayler… - Bulletin of environmental …, 1999 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM RESEARCH ARTICLE TETRAHYMENA PYRIFORMIS BIOINDICATOR TOXICOLOGY BENZOIC ACID TOXIN 2-CHLOROBENZOIC ACID 3-…
Number of citations: 28 hero.epa.gov
L Davidson, KW Freebairn, AT Russell, HS Trivedi… - Synlett, 2002 - thieme-connect.com
The efficient synthesis of rigid multifunctional vinylic monomers 1 and 2 from 3, 5-dibromobenzene derivatives and propargyl alcohol via the Sonogashira reaction is reported. For …
Number of citations: 5 www.thieme-connect.com
M Karabacak, M Cinar - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
This study presents the structural and spectroscopic characterization of 3,5-dibromoanthranilic acid with help of experimental techniques (FT-IR, FT-Raman, UV, NMR) and quantum …
Number of citations: 2 www.sciencedirect.com

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